molecular formula C20H30N4O2 B2925645 N1-cyclopentyl-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide CAS No. 922089-57-4

N1-cyclopentyl-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide

Cat. No. B2925645
CAS RN: 922089-57-4
M. Wt: 358.486
InChI Key: NLXJQLLVKCUVPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-cyclopentyl-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. This compound has been shown to have potential in the treatment of cancer and other diseases.

Scientific Research Applications

Neurokinin-1 Receptor Antagonists

Compounds similar in structure have been studied for their potential as neurokinin-1 (NK1) receptor antagonists, which are significant for their therapeutic applications in treating emesis and depression. For instance, a compound demonstrated high affinity and effectiveness in pre-clinical tests relevant to clinical efficacy in these conditions, showcasing the potential of such molecules in drug development (Harrison et al., 2001).

Orexin Receptor Antagonists

Research into the orexin system, which plays a crucial role in the regulation of sleep-wake states, has led to the development of orexin receptor antagonists. These compounds, through selective inhibition, have been shown to promote sleep, indicating their utility in treating sleep disorders (Dugovic et al., 2009).

Palladium-Catalyzed Organic Reactions

In the realm of organic synthesis, similar compounds have been used in palladium-catalyzed reactions. These reactions are crucial for constructing complex molecular architectures, including the formation of cyclopentadienyl compounds, highlighting the versatility and importance of these molecules in synthetic chemistry (Jutzi et al., 1996).

Polymer Science Applications

Compounds with related structures have been explored for their potential in polymer science, particularly in the synthesis of poly(2-oxazolines). These materials have been evaluated for cell cytotoxicity, demonstrating low toxicity and supporting their use in biomedical applications. Such research underlines the importance of these compounds in developing new materials with specific biological and physicochemical properties (Kronek et al., 2011).

Anticancer Agents

Another significant application is in the development of anticancer agents. For example, derivatives with similar functional groups have shown potent topoisomerase I-targeting activity and cytotoxicity, offering insights into designing new anticancer therapies (Ruchelman et al., 2004).

properties

IUPAC Name

N'-cyclopentyl-N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O2/c1-23(2)18(14-8-9-17-15(12-14)10-11-24(17)3)13-21-19(25)20(26)22-16-6-4-5-7-16/h8-9,12,16,18H,4-7,10-11,13H2,1-3H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLXJQLLVKCUVPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3CCCC3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-cyclopentyl-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide

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